molecular formula C9H17N B14693808 N,N-Diethylcyclopent-1-en-1-amine CAS No. 34969-48-7

N,N-Diethylcyclopent-1-en-1-amine

Cat. No.: B14693808
CAS No.: 34969-48-7
M. Wt: 139.24 g/mol
InChI Key: NOQSJCRGHHHDMD-UHFFFAOYSA-N
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Description

N,N-Diethylcyclopent-1-en-1-amine is an organic compound with the molecular formula C9H17N. It is characterized by a cyclopentene ring substituted with a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylcyclopent-1-en-1-amine typically involves the reaction of cyclopentanone with diethylamine. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylcyclopent-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethylcyclopent-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethylcyclopent-1-en-1-amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • N,N-Dimethylcyclopent-1-en-1-amine
  • N,N-Diethylcyclohex-1-en-1-amine
  • N,N-Diethylcyclopentane-1-amine

Comparison: N,N-Diethylcyclopent-1-en-1-amine is unique due to its specific ring structure and the presence of the diethylamino group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

34969-48-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N-diethylcyclopenten-1-amine

InChI

InChI=1S/C9H17N/c1-3-10(4-2)9-7-5-6-8-9/h7H,3-6,8H2,1-2H3

InChI Key

NOQSJCRGHHHDMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CCCC1

Origin of Product

United States

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